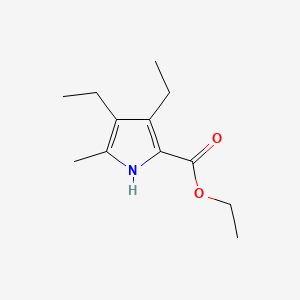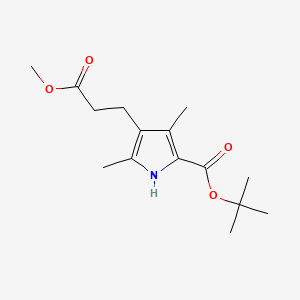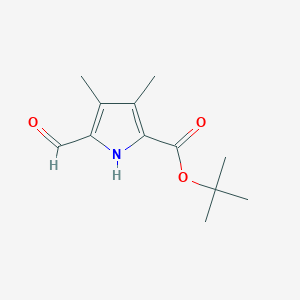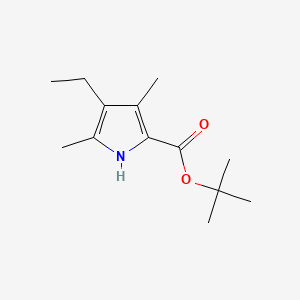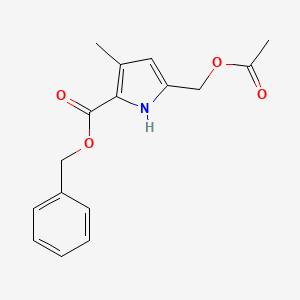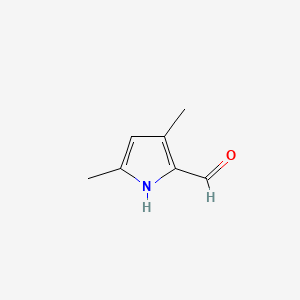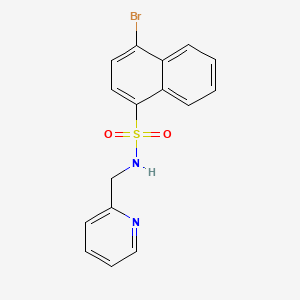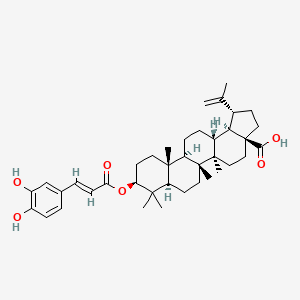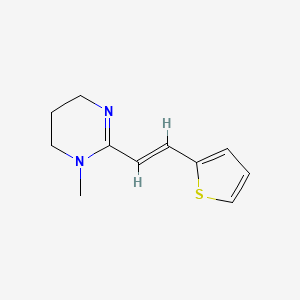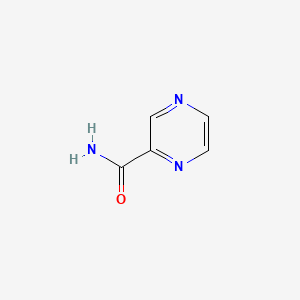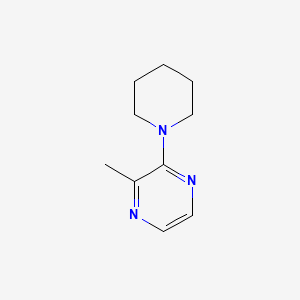
Norspermina
Descripción general
Descripción
Thermine is a pyrotechnic composition of metal powder and metal oxide. When ignited by heat or chemical reaction, thermine undergoes an exothermic reduction-oxidation (redox) reaction. Most varieties are not explosive but can create brief bursts of heat and high temperature in a small area .
Aplicaciones Científicas De Investigación
Thermine has a wide range of applications in scientific research and industry. It is used in thermine welding, often to join railway tracks. It is also employed in metal refining, disabling munitions, and in incendiary weapons . Additionally, thermine-like mixtures are used as pyrotechnic initiators in fireworks . In recent research, highly reactive thermine energetic materials have been developed for use in sensors, triggers, mining, propellants, demolition, ordnance, and space technology .
Mecanismo De Acción
Norspermine, also known as N,N’-Bis(3-aminopropyl)-1,3-propanediamine or THERMINE, is a polyamine compound that has been found in various organisms and has been associated with multiple biological activities .
Target of Action
The primary target of Norspermine is the enzyme Spermidine/Spermine N1-Acetyltransferase (SSAT) . SSAT is a rate-limiting enzyme in polyamine catabolism, and its induction is associated with the response of human primary non-small cell lung carcinomas to Norspermine .
Mode of Action
Norspermine interacts with SSAT, leading to the superinduction of this enzyme . This interaction results in significant changes in the cells, particularly in the context of cancer treatment. For instance, non-small cell lung carcinomas typically respond to Norspermine treatment with a significant induction of SSAT and subsequent cytotoxicity .
Biochemical Pathways
Norspermine is involved in the polyamine metabolic pathway . It is synthesized by the enzyme NspC . In addition, it has been found that most thermospermine synthases could synthesize norspermine from norspermidine . This suggests that norspermine might play a role in the regulation of these biochemical pathways.
Pharmacokinetics
It is known that norspermine can be synthesized by the organism itself or imported from the environment . More research is needed to fully understand the ADME properties of Norspermine and their impact on its bioavailability.
Result of Action
The induction of SSAT by Norspermine leads to cytotoxic effects, particularly in non-small cell lung carcinomas . This cytotoxicity is a result of the increased catabolism of polyamines, which are essential for cell growth and proliferation .
Action Environment
Norspermidine, a compound closely related to Norspermine, has been found to be one of the environmental signals that positively regulate Vibrio cholerae biofilm formation . The NspS/MbaA signaling complex detects extracellular norspermidine and mediates the response to this polyamine . This suggests that environmental factors could influence the action, efficacy, and stability of Norspermine.
Análisis Bioquímico
Biochemical Properties
Norspermine interacts with various enzymes, proteins, and other biomolecules. It is synthesized by polyamine oxidases as a byproduct of thermospermine metabolism . The substrate preference for norspermine synthesis is spermine > N1-acetylspermine > thermospermine > norspermine .
Cellular Effects
Norspermine has significant effects on various types of cells and cellular processes. For instance, it positively regulates Vibrio cholerae biofilm formation . In the green alga Chlamydomonas reinhardtii, norspermine modulates cell division .
Molecular Mechanism
Norspermine exerts its effects at the molecular level through various mechanisms. The NspS/MbaA signaling complex in Vibrio cholerae detects extracellular norspermine and mediates the response to this polyamine . Norspermine binding to the NspS periplasmic binding protein is thought to inhibit the phosphodiesterase activity of MbaA, increasing levels of the biofilm-promoting second messenger cyclic diguanylate monophosphate, thus enhancing biofilm formation .
Temporal Effects in Laboratory Settings
The effects of norspermine change over time in laboratory settings. For instance, norspermine synthases could synthesize norspermidine from diamine 1,3-diaminopropane . This finding could explain the enigmatic source of norspermine in bacteria .
Metabolic Pathways
Norspermine is involved in several metabolic pathways. It is synthesized by polyamine oxidases as a byproduct of thermospermine metabolism . It is also synthesized by the enzyme NspC in Vibrio cholerae .
Transport and Distribution
Norspermine is transported and distributed within cells and tissues. Vibrio cholerae can synthesize norspermine using the enzyme NspC as well as import it from the environment .
Métodos De Preparación
Thermine is typically prepared by mixing powdered metal with a metal oxide. Common metals used include aluminum, magnesium, titanium, zinc, silicon, and boron. Aluminum is often preferred due to its high boiling point and low cost. The metal oxide can be iron (III) oxide, chromium (III) oxide, manganese (IV) oxide, copper (II) oxide, among others . The reactants are commonly powdered and mixed with a binder to keep the material solid and prevent separation .
Análisis De Reacciones Químicas
Thermine undergoes an exothermic redox reaction when ignited. For example, in a reaction with iron (III) oxide and aluminum, the products are aluminum oxide and elemental iron, along with a large amount of heat:
Fe2O3+2Al→2Fe+Al2O3
Other metal oxides can be used to generate the given metal in its elemental form. For instance, a copper thermine reaction using copper oxide and aluminum can produce elemental copper .
Comparación Con Compuestos Similares
Thermine is similar to other fuel-oxidizer mixtures, such as black powder. thermine compositions are diverse and can include various metals and metal oxides. Similar compounds include mixtures with aluminum, magnesium, titanium, zinc, silicon, and boron as fuels, and bismuth (III) oxide, boron (III) oxide, silicon (IV) oxide, chromium (III) oxide, manganese (IV) oxide, iron (III) oxide, iron (II,III) oxide, copper (II) oxide, and lead (II,IV) oxide as oxidizers .
Propiedades
IUPAC Name |
N'-[3-(3-aminopropylamino)propyl]propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24N4/c10-4-1-6-12-8-3-9-13-7-2-5-11/h12-13H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXCZCOUDLENMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCCNCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063533 | |
| Record name | N,N'-Bis(3-aminopropyl)propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4605-14-5 | |
| Record name | Norspermine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4605-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norspermine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004605145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediamine, N1,N3-bis(3-aminopropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-Bis(3-aminopropyl)propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-bis(3-aminopropyl)propane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.734 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



